molecular formula C8H13NO3 B2982733 3-Methyl-2-oxoazepane-3-carboxylic acid CAS No. 2134145-04-1

3-Methyl-2-oxoazepane-3-carboxylic acid

Cat. No.: B2982733
CAS No.: 2134145-04-1
M. Wt: 171.196
InChI Key: NKTOEZHHQLIENC-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-oxoazepane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclization of 3-methyl-2-oxoheptanoic acid derivatives in the presence of a base . The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis or batch processing in large reactors. These methods ensure high yield and purity of the final product, which is essential for its use in various applications .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-oxoazepane-3-carboxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as alcohols, esters, and amides .

Mechanism of Action

The mechanism of action of 3-Methyl-2-oxoazepane-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. Its cyclic structure allows it to fit into enzyme active sites, thereby altering their activity . The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

3-Methyl-2-oxoazepane-3-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific ring structure and functional groups, which confer unique reactivity and applications .

Properties

IUPAC Name

3-methyl-2-oxoazepane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-8(7(11)12)4-2-3-5-9-6(8)10/h2-5H2,1H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTOEZHHQLIENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCNC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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